molecular formula C10H16ClNS B13756228 1-Propanethiol, 2-(methylamino)-1-phenyl-, hydrochloride CAS No. 2784-28-3

1-Propanethiol, 2-(methylamino)-1-phenyl-, hydrochloride

Cat. No.: B13756228
CAS No.: 2784-28-3
M. Wt: 217.76 g/mol
InChI Key: WRDBTVCAPYYJDC-GNAZCLTHSA-N
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Description

(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a thiol group, which is known for its reactivity, and a phenyl group, which contributes to its aromatic properties. The presence of a methylamino group further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetone and methylamine.

    Formation of Intermediate: The initial step involves the reaction of phenylacetone with methylamine to form an intermediate compound.

    Thiol Addition: The intermediate is then subjected to thiol addition, where a thiol group is introduced to the molecule.

    Chiral Resolution: The resulting compound is resolved into its chiral forms using chiral resolution techniques.

    Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of (1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing purification techniques such as crystallization and chromatography.

    Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Alcohols: Resulting from reduction of the carbonyl group.

    Substituted Aromatics: Products of electrophilic aromatic substitution.

Scientific Research Applications

(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiol group.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride involves its interaction with molecular targets through its functional groups:

    Thiol Group: Engages in redox reactions and forms covalent bonds with target proteins.

    Methylamino Group: Participates in hydrogen bonding and electrostatic interactions.

    Phenyl Group: Contributes to hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2-(methylamino)-1-phenyl-1-propanol: Shares a similar structure but lacks the thiol group.

    (2S)-2-(methylamino)-1-propanol: Similar backbone but different functional groups.

    (1R,2R)-2-(methylamino)-1-(4-methylphenyl)-1-propanol: Contains a methyl-substituted phenyl group.

Uniqueness

(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride is unique due to the presence of the thiol group, which imparts distinct reactivity and potential for forming disulfide bonds. This makes it valuable for applications requiring thiol-specific interactions.

Properties

CAS No.

2784-28-3

Molecular Formula

C10H16ClNS

Molecular Weight

217.76 g/mol

IUPAC Name

(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol;hydrochloride

InChI

InChI=1S/C10H15NS.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1

InChI Key

WRDBTVCAPYYJDC-GNAZCLTHSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)S)NC.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)S)NC.Cl

Origin of Product

United States

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